molecular formula C11H15N3O B6142639 1-(pyridine-2-carbonyl)-1,4-diazepane CAS No. 926252-06-4

1-(pyridine-2-carbonyl)-1,4-diazepane

Cat. No.: B6142639
CAS No.: 926252-06-4
M. Wt: 205.26 g/mol
InChI Key: XPBIZXCSSCIEOM-UHFFFAOYSA-N
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Description

1-(Pyridine-2-carbonyl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridine-2-carbonyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with 1,4-diazepane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridine-2-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Pyridine-2-carboxylic acid derivatives.

    Reduction: 1-(Pyridine-2-hydroxymethyl)-1,4-diazepane.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridine-2-carbonyl)-1,4-diazepane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(pyridine-2-carbonyl)-1,4-diazepane exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridine moiety can engage in π-π stacking interactions, while the diazepane ring can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Pyridine-2-carbonyl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-(Pyridine-2-carbonyl)piperazine: Similar structure but with a piperazine ring instead of diazepane, affecting its chemical reactivity and biological activity.

    1-(Pyridine-2-carbonyl)-1,4-oxazepane:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,4-diazepan-1-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(10-4-1-2-6-13-10)14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBIZXCSSCIEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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